D-beta-Imidazolelactic Acid, Monohydrate
CAS No.: 1246814-96-9
Cat. No.: VC0016304
Molecular Formula: C₆H₁₀N₂O₄
Molecular Weight: 174.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246814-96-9 |
|---|---|
| Molecular Formula | C₆H₁₀N₂O₄ |
| Molecular Weight | 174.16 |
| IUPAC Name | (2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
| Standard InChI | InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m0./s1 |
| SMILES | C1=C(NC=N1)CC(C(=O)O)O.O |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
D-beta-Imidazolelactic Acid, Monohydrate is characterized by its unique chemical structure containing both imidazole and lactic acid moieties. The compound has a molecular formula of C6H10N2O4 and a molecular weight of 174.15-174.16 g/mol . The compound's IUPAC name is (2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate, reflecting its stereochemistry and hydrated state . Its structure features a hydroxyl group at the alpha position and an imidazole ring connected to the beta carbon of the propanoic acid backbone, with one molecule of water in the crystal structure.
Chemical Identifiers and Nomenclature
The compound is registered under several chemical identifiers that are essential for its unambiguous identification in chemical databases and literature. These identifiers provide standardized methods to reference the compound across different research contexts.
| Identifier Type | Value |
|---|---|
| CAS Number | 1246814-96-9, 220919-94-8 |
| InChI | InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m0./s1 |
| InChIKey | LJUYTQBGWOQLKC-JEDNCBNOSA-N |
| SMILES | C1=C(NC=N1)CC@@HO.O |
| PubChem CID | 46781944 |
Table 1. Chemical identifiers for D-beta-Imidazolelactic Acid, Monohydrate
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial catalogues, which can be important for comprehensive literature searches:
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D-beta-Imidazolelactic Acid, Monohydrate
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L-beta-Imidazole Lactic Acid Monohydrate
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1H-Imidazole-5-propanoic acid, alpha-hydroxy-, hydrate (1:1), (alphaR)-
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(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate
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(αR)-α-Hydroxy-1H-imidazole-4-propanoic Acid
Physical Properties and Characteristics
Physical Appearance and State
D-beta-Imidazolelactic Acid, Monohydrate typically appears as an off-white to pale orange solid at room temperature . The crystalline nature of this compound, with its incorporated water molecule, contributes to its stability and handling characteristics. The physical appearance can vary slightly depending on the synthesis method and purification techniques employed.
Synthesis Methods and Production
Synthetic Routes
D-beta-Imidazolelactic Acid, Monohydrate can be synthesized through several methods, each offering distinct advantages in terms of yield, purity, and environmental considerations. The synthetic pathways for this compound often begin with appropriate imidazole derivatives that are functionalized to introduce the lactic acid moiety with the correct stereochemistry. Stereoselective synthesis is particularly important to ensure the desired configuration at the chiral center.
Related Synthesis Processes
Understanding similar compounds can provide insight into synthesis strategies. For instance, imidazolelactic acid (without specification of stereochemistry) can be formed from an NADH-assisted reduction of imidazol-5-yl-pyruvate . This redox approach represents one potential pathway that could be adapted for stereoselective synthesis of the D-isomer. Optimization of reaction conditions, including temperature, catalysts, and reaction time, is essential for achieving high yields and stereoselectivity.
Chemical Classification and Taxonomy
Chemical Family
D-beta-Imidazolelactic Acid, Monohydrate belongs to the class of organic compounds known as imidazolyl carboxylic acids and derivatives . This classification is based on its structural features—specifically, a carboxylic acid chain (of at least 2 carbon atoms) linked to an imidazole ring. Within this broader category, it can be further classified as an azole, imidazole, and more specifically, an imidazolyl carboxylic acid derivative .
Hierarchical Classification
The compound's taxonomic classification provides a structured way to understand its chemical nature and relationship to other compounds:
| Classification Level | Category |
|---|---|
| Kingdom | Organic compounds |
| Super Class | Organoheterocyclic compounds |
| Class | Azoles |
| Sub Class | Imidazoles |
| Direct Parent | Imidazolyl carboxylic acids and derivatives |
| Molecular Framework | Aromatic heteromonocyclic compounds |
Table 2. Chemical taxonomy of D-beta-Imidazolelactic Acid, Monohydrate
Applications in Synthetic Chemistry
Role as a Synthetic Intermediate
D-beta-Imidazolelactic Acid, Monohydrate serves as a crucial intermediate in the synthesis of biologically active imidazole alkaloids . Its importance lies in its ability to introduce the imidazole functionality with specific stereochemistry, which is essential for the biological activity of the target compounds. The hydroxyl and carboxylic acid groups provide reactive sites for further chemical transformations.
Synthesis of Specific Imidazole Alkaloids
One of the primary applications of this compound is in the synthesis of (+)-pilocarpine and (+)-isopilocarpine . These imidazole alkaloids have significant pharmacological properties, including:
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Cholinergic activity (stimulation of muscarinic receptors)
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Applications in ophthalmology for glaucoma treatment
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Potential uses in treating xerostomia (dry mouth)
The synthesis of these alkaloids requires precise control of stereochemistry, making D-beta-Imidazolelactic Acid, Monohydrate particularly valuable as it already possesses the correct stereochemical configuration.
Comparison with Related Compounds
Structural Similarities and Differences
D-beta-Imidazolelactic Acid, Monohydrate should be distinguished from similar compounds, including its L-isomer and the non-hydrated forms. The L-isomer (L-beta-Imidazolelactic Acid, Monohydrate) has the opposite stereochemistry at the alpha carbon position . While these compounds share similar chemical properties, their biological activities and roles in synthesis may differ significantly due to stereospecific interactions in biological systems.
Imidazolelactic Acid
Imidazolelactic acid (without specification of stereochemistry or hydration state) is a related compound with the molecular formula C6H8N2O3 and a molecular weight of 156.1393 g/mol . This compound has a slightly different structure compared to D-beta-Imidazolelactic Acid, Monohydrate, particularly in terms of the position of the imidazole group attachment to the lactic acid backbone. It is described as "a compound that has an imidazole group attached to the beta carbon of lactic acid" .
Analytical Methods for Identification and Characterization
Spectroscopic Methods
For identification and characterization of D-beta-Imidazolelactic Acid, Monohydrate, several spectroscopic techniques can be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, particularly for confirming the stereochemistry at the alpha carbon.
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Infrared (IR) Spectroscopy: Useful for identifying functional groups, including the hydroxyl, carboxylic acid, and imidazole ring.
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Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns specific to the compound.
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity and separating the compound from related structures:
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High-Performance Liquid Chromatography (HPLC): Can separate the D-isomer from the L-isomer and detect impurities.
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Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and initial purity assessments.
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